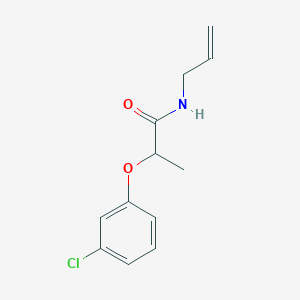
N-allyl-2-(3-chlorophenoxy)propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-allyl-2-(3-chlorophenoxy)propanamide, also known as allylchlorophenylpropamide (ACPA), is a synthetic compound that has gained significant attention in recent years due to its potential applications in scientific research. ACPA is a potent and selective agonist of the cannabinoid receptor type 1 (CB1) and has been used in various studies to investigate the role of the endocannabinoid system in different physiological processes.
Wirkmechanismus
ACPA acts as a selective agonist of the CB1 receptor, which is a G protein-coupled receptor that is primarily expressed in the central nervous system. Activation of the CB1 receptor by ACPA leads to the inhibition of adenylyl cyclase activity and the activation of mitogen-activated protein kinase (MAPK) signaling pathways.
Biochemical and Physiological Effects:
ACPA has been shown to have several biochemical and physiological effects, including the modulation of pain perception, appetite regulation, and memory consolidation. ACPA has also been shown to have a neuroprotective effect in various models of neurodegenerative diseases, including Parkinson's disease and Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using ACPA in lab experiments is its high selectivity for the CB1 receptor, which allows for more precise investigation of the role of the endocannabinoid system in different physiological processes. However, one of the limitations of using ACPA is its relatively short half-life, which can make it difficult to maintain a consistent level of receptor activation over time.
Zukünftige Richtungen
There are several potential future directions for research involving ACPA. One area of interest is the investigation of the role of the endocannabinoid system in the regulation of inflammation and immune function. ACPA has also been shown to have potential applications in the treatment of various psychiatric disorders, including anxiety and depression. Further research is needed to fully understand the potential therapeutic applications of ACPA in these areas.
Synthesemethoden
The synthesis of ACPA involves the reaction of 3-chlorophenol with allyl bromide in the presence of potassium carbonate to yield 3-chlorophenylallyl ether. This intermediate is then reacted with 2-bromo-2-methylpropanoic acid in the presence of triethylamine to yield ACPA.
Wissenschaftliche Forschungsanwendungen
ACPA has been used extensively in scientific research to investigate the role of the endocannabinoid system in various physiological processes. The endocannabinoid system is a complex signaling system that plays a crucial role in regulating several physiological processes, including pain, appetite, mood, and memory.
Eigenschaften
Molekularformel |
C12H14ClNO2 |
|---|---|
Molekulargewicht |
239.7 g/mol |
IUPAC-Name |
2-(3-chlorophenoxy)-N-prop-2-enylpropanamide |
InChI |
InChI=1S/C12H14ClNO2/c1-3-7-14-12(15)9(2)16-11-6-4-5-10(13)8-11/h3-6,8-9H,1,7H2,2H3,(H,14,15) |
InChI-Schlüssel |
NZCBCKBNFBWUII-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NCC=C)OC1=CC(=CC=C1)Cl |
Kanonische SMILES |
CC(C(=O)NCC=C)OC1=CC(=CC=C1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[1-(4-allyl-5-{[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl}-4H-1,2,4-triazol-3-yl)-2-methylpropyl]-2-chlorobenzamide](/img/structure/B296225.png)
![N-(4-fluorobenzyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B296228.png)
![N-{[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,4-dimethylbenzenesulfonamide](/img/structure/B296231.png)
![N,4-dimethyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]benzenesulfonamide](/img/structure/B296233.png)
![N-(2,5-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296234.png)
![N-(2,3-dimethylphenyl)[1,1'-biphenyl]-2-carboxamide](/img/structure/B296236.png)
![N-{4-[(diethylamino)sulfonyl]phenyl}-2-[4-ethoxy(methylsulfonyl)anilino]propanamide](/img/structure/B296238.png)
![2-[4-methyl(methylsulfonyl)anilino]-N-[2-(phenylsulfanyl)phenyl]acetamide](/img/structure/B296239.png)
![4-[3-(2-furanylmethyl)-4-oxo-2-thiazolidinyl]-N-(3-propan-2-yloxypropyl)benzamide](/img/structure/B296240.png)
![N-(2-{[(2-methoxyethyl)amino]carbonyl}phenyl)-2-{methyl[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B296241.png)
![2-[4-ethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296244.png)
![2-[(4-methoxybenzyl)sulfanyl]-N-[2-(methylsulfanyl)phenyl]acetamide](/img/structure/B296245.png)
![N-(5-chloro-2-phenoxyphenyl)-2-[2,4-dimethyl(methylsulfonyl)anilino]acetamide](/img/structure/B296247.png)
![2-[3,5-dimethyl(methylsulfonyl)anilino]-N-[2-(4-morpholinylcarbonyl)phenyl]acetamide](/img/structure/B296248.png)
